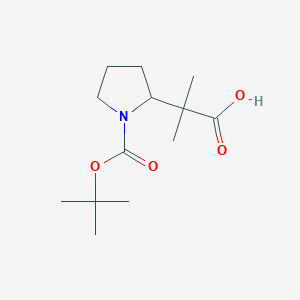
2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of organic compounds known as alpha amino acid amides . It is also known as [1-(tert-butoxycarbonyl)-2-pyrrolidinyl]acetic acid . The IUPAC name is [1-(tert-butoxycarbonyl)-2-pyrrolidinyl]acetic acid .
Synthesis Analysis
The synthesis of this compound involves the reaction of Compound VI-1 (0.40g, 1.55mmol) and 2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid (0.39g, 1.71mmol). These are dissolved in DMF (50 mL), with the addition of condensing agent PyBOP (1.05 g, 2.02 mmol) and DIPEA (0.77 mL, 4.66 mmol), and the reaction is carried out at room temperature for 12 hours .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C11H19NO4 . The InChI code is 1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-5-8(12)7-9(13)14/h8H,4-7H2,1-3H3,(H,13,14) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 229.28 . It is a solid at room temperature .Aplicaciones Científicas De Investigación
Solvent-Dependent Reactions
The compound demonstrates diverse solvent-dependent reactions. For instance, Rossi et al. (2007) found that using different solvents and temperatures allows the synthesis of various compounds, such as 2-(1-N-boc-hydrazono-ethyl)-4-pyrrolidin-1-yl-but-3-enoic acid ethyl ester, indicating its versatility in chemical synthesis (Rossi et al., 2007).
Synthesis of Tetrahydroquinolines and Naphthyridines
The compound aids in the synthesis of complex organic structures. Reed et al. (1988) utilized N-(tert-butoxycarbonyl)anilines for converting into N-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinolines, a critical step in new versatile quinoline ring nucleus synthesis (Reed et al., 1988).
Polymorphism in Crystal Structure
Gebreslasie et al. (2011) explored the polymorphic forms of a related compound, noting its consistent molecular conformation across different forms. This highlights its potential in the study of crystallography and molecular structure (Gebreslasie et al., 2011).
Asymmetric Synthesis
Wu et al. (1996) demonstrated the use of the compound in highly enantioselective syntheses of (S)-2-aryl-Boc-pyrrolidines, important for creating specific stereochemical configurations in organic compounds (Wu et al., 1996).
Efficient Catalyst for N-Protection of Amines
Karimian and Tajik (2014) reported that the compound serves as an efficient and reusable catalyst for the N-tert-butoxycarbonylation of amines, highlighting its utility in green chemistry and catalysis (Karimian & Tajik, 2014).
Structural Characterization in Crystallography
Naveen et al. (2007) synthesized a derivative of the compound and characterized it using X-ray diffraction, emphasizing its relevance in structural chemistry and crystallography (Naveen et al., 2007).
Synthesis of Complex Organic Molecules
Alonso et al. (2005) described an enantioselective synthesis starting from a related compound, showcasing its role in the creation of complex organic molecules with specific stereochemistry (Alonso et al., 2005).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-8-6-7-9(14)13(4,5)10(15)16/h9H,6-8H2,1-5H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJCCDLIHXFHJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(C)(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-methylpropanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

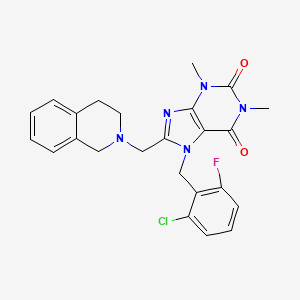
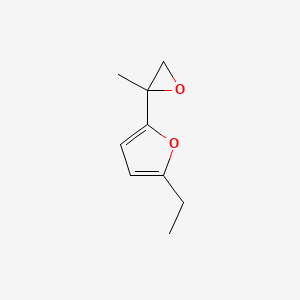

![2-Chloro-1-[4-[(1-phenylpyrazol-4-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B2930500.png)
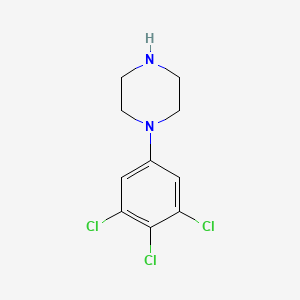
![N-[[4-(4-bromophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-2-chloro-6-fluorobenzamide](/img/structure/B2930502.png)
![5-Methanesulfonyl-octahydropyrrolo[3,4-b]pyrrole](/img/structure/B2930505.png)

![N-(2,6-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2930510.png)
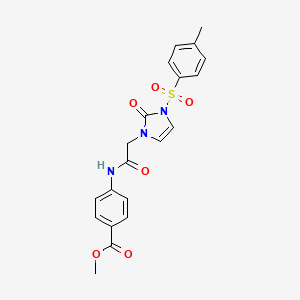
![2-Chloro-N-[(2R,3R)-2-(1-methylimidazol-2-yl)oxan-3-yl]propanamide](/img/structure/B2930513.png)
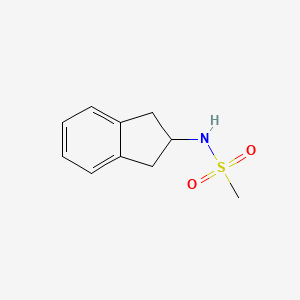

![(2E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2930518.png)